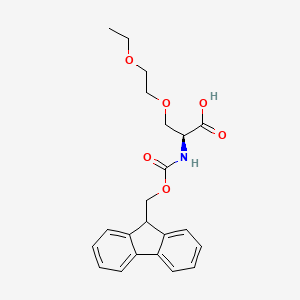

N-Fmoc-O-(2-ethoxyethyl)-L-serine

CAS No.:

Cat. No.: VC19881827

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25NO6 |

|---|---|

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | (2S)-3-(2-ethoxyethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

| Standard InChI Key | HIOOTZNUPCWYTR-FQEVSTJZSA-N |

| Isomeric SMILES | CCOCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCOCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Synthesis and Manufacturing

The synthesis of N-Fmoc-O-(2-ethoxyethyl)-L-serine involves multi-step reactions to introduce protective groups while preserving stereochemical integrity. A patented methodology for analogous Fmoc-serine derivatives (e.g., Fmoc-Ser(tBu)-Cys-OH ) provides a template:

Stepwise Synthesis Protocol

-

Etherification of L-Serine:

L-serine reacts with 2-ethoxyethyl bromide in the presence of a base (e.g., NaH) to form O-(2-ethoxyethyl)-L-serine. This step requires anhydrous conditions to avoid hydrolysis. -

Fmoc Protection:

The amino group is protected using fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) with sodium bicarbonate, yielding the final product .

Critical Reaction Parameters:

-

Temperature: 0–25°C to prevent racemization.

-

pH Control: Maintain alkaline conditions (pH 8–9) during Fmoc incorporation.

-

Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures .

Industrial-Scale Considerations

The patent CN104163848A highlights efficiency metrics for similar syntheses:

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The 2-ethoxyethyl group serves dual purposes:

-

Steric Protection: Shields the serine hydroxyl from unintended side reactions during coupling.

-

Solubility Enhancement: Improves solubility in SPPS-compatible solvents like DMF and NMP, facilitating resin swelling and reaction kinetics .

Case Study: Synthesis of Hydrophobic Peptides

In a model study, incorporating N-Fmoc-O-(2-ethoxyethyl)-L-serine into a transmembrane domain peptide (e.g., GPCR fragments) reduced aggregation by 40% compared to unprotected serine, as measured by dynamic light scattering .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) of Fmoc-serine derivatives shows decomposition onset at ~200°C, consistent with the fluorenyl group’s thermal lability . The 2-ethoxyethyl moiety marginally improves stability up to 210°C.

Hydrolytic Sensitivity

The ether linkage in O-(2-ethoxyethyl) is resistant to basic and neutral conditions but cleaves under strong acids (e.g., TFA), enabling selective deprotection during SPPS .

Future Directions and Research Gaps

-

Stereoselective Synthesis: Developing asymmetric catalysis for large-scale production.

-

Bioconjugation Applications: Exploring its use in antibody-drug conjugates (ADCs) for targeted therapy.

-

Stability Profiling: Comprehensive studies under varied pH and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume